Product packaging for Ilepcimide(Cat. No.:CAS No. 82857-82-7)

Ilepcimide

Cat. No.: B1204553
CAS No.: 82857-82-7
M. Wt: 259.30 g/mol
InChI Key: BLPUOQGPBJPXRL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilepcimide, also known as Antiepilepsirine, is a synthetic piperine analog with significant research applications in neurology and pharmacology . This small molecule (C15H17NO3) has a historical and ongoing role as an anticonvulsant . Recent studies highlight its function as a bioavailability enhancer; it significantly improves the plasma concentration and bioavailability of compounds with poor absorption, such as curcumin, demonstrating potential for research into combination therapies . Its primary anticonvulsant mechanism involves the potent, voltage-dependent inhibition of voltage-gated sodium channels (NaV) in hippocampal neurons, stabilizing neuronal activity and reducing hyperexcitability . This mechanism is structurally similar to that of lamotrigine, positioning this compound as a valuable compound for investigating seizure pathways . Additional research suggests its effects may also involve the enhancement of serotonergic neurotransmission . As a synthetic compound, this compound offers advantages of simple synthesis and cost-effectiveness for research purposes . It is supplied with a purity of ≥99.0% and is packaged for laboratory use. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO3 B1204553 Ilepcimide CAS No. 82857-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82857-82-7

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+

InChI Key

BLPUOQGPBJPXRL-FNORWQNLSA-N

SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Other CAS No.

23434-86-8

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3,4-methylenedioxycinnamylpiperidine
antiepilepserine
antiepilepsirine
antiepilepsirinum
ilepcimide
ilepcimide, (E)-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Ilepcimide

Traditional chemical synthesis routes for this compound have laid the groundwork for its production, with subsequent advancements focusing on catalyst-mediated reactions to enhance efficiency and product quality.

The foundational method for synthesizing this compound involves the reaction of a pepper acrylic ester compound with piperidines. wikipedia.org This pathway is characterized by its relative simplicity and the ability to avoid the use of harsh chlorination reagents and acylation catalysts, which are often associated with safety concerns and complex purification processes in traditional amide synthesis. Unlike some conventional amide bond formation methods that necessitate toxic or harmful reagents and stoichiometric coupling agents, leading to poor atomic economy, the established this compound synthesis offers advantages in terms of safety, ease of refining, and high yield and purity of the final product.

Catalysts play a pivotal role in the established synthetic pathways for this compound, facilitating the reaction between the pepper acrylic ester compound and piperidines under controlled conditions to ensure high yield and purity. wikipedia.org One specific catalyst-mediated approach identified for this compound synthesis is the Wittig olefination. This reaction utilizes polyethyleneimine supported triphenylphosphine (B44618) in chloroform (B151607) at a temperature of 65°C, achieving a notable yield of 87%.

While specific catalyst details for all traditional this compound syntheses are not extensively documented in publicly available literature, the general principles of catalyst-mediated amide formation are relevant. For broader amide synthesis, various catalysts, including oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and diverse catalysts for substitution reactions, have been employed. wikipedia.org In the context of greener alternatives, sulfonic acid carbon-(bio)based and natural clays-based catalysts, such as MWCNT-CSP, have been investigated for Ritter reactions in general amide synthesis, demonstrating efficiency and environmental benefits. Similarly, palladium catalysts, often in conjunction with ligands like piperazine, have been used for homocoupling reactions, such as the synthesis of bipyridines, which are structurally related to piperidine (B6355638) derivatives.

The following table summarizes a reported catalyst-mediated reaction for this compound synthesis:

Reaction TypeCatalystConditionsYieldReference
Wittig OlefinationPolyethyleneimine supported triphenylphosphineChloroform, 65°C, Inert atmosphere87%

Advanced and Green Synthesis Approaches

Driven by the principles of green chemistry, advanced synthetic methodologies for this compound have emerged, primarily focusing on biocatalysis to offer more sustainable and efficient production routes.

A significant advancement in this compound synthesis involves the enzymatic approach utilizing Carboxylic Acid Reductases (CARs). These enzymes are capable of catalyzing the formation of amide bonds directly from carboxylic acids and amines. This method leverages the adenylation activity of CARs, which proceeds effectively in the absence of NADPH. The reaction is typically conducted in an aqueous medium, with ATP serving as the essential driving force. Research has shown that various CARs, including CARmm and CARni, exhibit catalytic activity for this amidation reaction.

Optimization of the biocatalytic reaction conditions, particularly pH and temperature, has been crucial for maximizing the efficiency of CAR-mediated this compound synthesis. Studies have demonstrated that certain CARs, such as CARmm, can achieve high conversion rates. For instance, CARmm showed an impressive 96% conversion to this compound when the reaction was carried out at 30°C and pH 9.0 over a period of 72 hours. The proposed mechanism for this amidation reaction involves the direct interaction of the acyl adenylate intermediate with amine nucleophiles.

This biocatalytic approach represents a greener alternative to conventional chemical synthesis, as it eliminates the need for stoichiometric coupling agents that often generate significant waste. Beyond CARs, other biocatalysts like lipases have also been explored for amide synthesis via the aminolysis of esters or acids. For example, a unique intracellular lipase (B570770) from Sphingomonas sp. (SpL) and lipase TL IM from Thermomyces lanuginosus have been successfully employed in the synthesis of various amides, including pharmaceutical compounds like this compound.

The following table details the optimized conditions and conversion rates for CAR-mediated this compound synthesis:

EnzymeSubstrate RatiopHTemperature (°C)Reaction TimeConversionReference
CARmm1:1009.03072 h96%
CARmm1:1009.03724 h71%
CARni1:1009.02224 h68%

Derivatization Strategies and Analogue Synthesis

This compound was originally developed as a synthetic analogue of piperine (B192125), a natural alkaloid found in black pepper. wikipedia.orgwikidata.org The derivatization strategy involved a structural modification where the cinnamoyl group present in piperine was replaced with an aromatic ring in this compound. wikipedia.org This targeted modification aimed to create a compound with similar biological activity but potentially improved properties, such as simpler synthesis and lower production cost compared to natural piperine. wikipedia.org

Due to its structural relationship with piperine and its established biological activity, this compound serves as a valuable model compound for the study of piperidine derivatives. wikipedia.org Researchers utilize its structure to explore further modifications that could potentially enhance its biological activity or alter its pharmacokinetic profile. wikipedia.org Furthermore, the synthesis of this compound and its analogues contributes to the broader field of synthetic chemistry, providing insights and methodologies for the development of new pharmaceutical agents. wikipedia.org

Chemical Modifications of the Piperine Structure

This compound was conceived as a structural analogue of piperine, a bioactive alkaloid found in black pepper (Piper nigrum). wikipedia.orgfrontiersin.org The development aimed to overcome limitations associated with natural piperine, such as supply chain variability. A defining characteristic of this compound's structure, distinguishing it from piperine, is the modification where the cinnamoyl group of piperine is substituted with an aromatic ring. frontiersin.org This alteration contributes to its specific pharmacological profile.

In terms of synthesis, one reported method involves the reaction of a "pepper acrylic ester compound" with piperidines. google.com This reaction typically proceeds under the influence of a catalyst, with controlled temperatures and specific catalysts being crucial for achieving high yield and purity. google.com Examples of suitable pepper acrylic ester compounds include pepper methyl acrylate, pepper ethyl acrylate, and pepper isopropyl acrylate. google.com Catalysts such as sodium ethoxide, sodium methoxide, or sodium isopropylate can be employed in this process. google.com This synthetic route is noted for its ease of reaction, avoidance of chlorination reagents and acylation catalysts, and good safety profile, leading to products that are easily refined with high yield and purity. google.com

Exploration of Cinnamamide (B152044) Derivatives

This compound itself is classified as a cinnamamide derivative, specifically identified as 3-(3',4'-hypomethyldioxyphenyl)-acryloylpiperidine. alfa-api.com The synthesis of cinnamamide derivatives, including this compound, generally involves the formation of an amide bond, often through the reaction of cinnamic acid or its derivatives with amine compounds. ontosight.aiashdin.com

Several synthetic approaches have been explored for this compound and other cinnamamide derivatives:

Traditional Chemical Synthesis: A common strategy involves converting cinnamic acid into cinnamoyl chloride using reagents like thionyl chloride, which then reacts with an appropriate amine (e.g., substituted 2-aminothiophenes) in the presence of a base like pyridine (B92270) to form the cinnamamide derivative. ashdin.comashdin.com For this compound, the reaction of a pepper acrylic ester compound with piperidines, as mentioned previously, is a specific example of this type of amide bond formation. google.com

Enzyme-Catalyzed Synthesis: Biocatalytic methods have emerged as efficient alternatives. Carboxylic acid reductases (CARs) have demonstrated the ability to catalyze amide bond formation directly from carboxylic acids and amines. researchgate.netbuu.ac.thresearchgate.netpolimi.itacs.orgwhiterose.ac.uk Through optimization of reaction conditions, CARs have been shown to synthesize this compound with conversions reaching up to 96%. researchgate.netpolimi.itacs.org This process typically involves an adenylation step of the carboxylic acid, followed by a direct reaction of the acyl adenylate intermediate with an amine nucleophile. researchgate.netpolimi.it Similarly, Amide Bond Synthetases (ABSs), such as those from Streptoalloteichus hindustanus (ShABS), catalyze ATP-dependent adenylation of carboxylic acid substrates and subsequent amidation with an amine nucleophile, and ShABS has been successfully applied to the synthesis of pharmaceutical amides, including this compound. patsnap.com

Catalyst-Free Aminocarbonylation: A straightforward, catalyst-free method has been developed for the synthesis of α,β-unsaturated amides, including this compound. This approach involves the aminocarbonylation of alkenyl iodides with carbon monoxide (CO) and amines. acs.org

Derivatization for Specific Applications: Chemical derivatization can also be performed on this compound or its precursors for specialized applications, such as the synthesis of radiolabeled compounds. For instance, a radiofluorinated derivative of this compound ([¹⁸F]20) has been successfully prepared through an amide coupling protocol involving 2,5-dioxopyrrolidin-1-yl (E)-3-(benzo[d] wikipedia.orgdioxol-5-yl)acrylate and [¹⁸F]4,4-difluoropiperidine. nih.gov

The exploration of these diverse synthetic methodologies underscores the adaptability and precision required in the chemical synthesis and derivatization of this compound.

Mechanistic Elucidation of Biological Activities

Neurotransmitter System Modulation

Glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the ionotropic N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, are crucial for fast excitatory synaptic transmission. mdpi.com The activation of NMDA receptors, which requires the binding of both glutamate and a co-agonist like glycine, leads to an influx of calcium ions. wikipedia.orgnih.gov This process is fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov Dysregulation of glutamatergic pathways and over-activation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage in various neurological conditions. nih.govnih.gov Consequently, both NMDA and AMPA receptors are significant targets for anticonvulsant therapies, with some medications acting as antagonists to reduce excessive neuronal excitation. nih.govnih.gov

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. nih.gov Changes in the number and activity of postsynaptic receptors, such as AMPA receptors, are central to these modifications. nih.gov Processes like long-term potentiation (LTP) and long-term depression (LTD) involve the trafficking and regulation of these receptors, driven by the activation of NMDA receptors and subsequent calcium signaling. mdpi.comnih.gov The modulation of synaptic plasticity is a key area of investigation in epilepsy research, as abnormal synaptic strength and connectivity can contribute to the generation and propagation of seizures. nih.gov Activating synaptic plasticity has been shown to suppress epileptiform activity in hippocampal slices, suggesting that modulating these pathways is a viable anti-seizure strategy. nih.gov

Excitotoxicity describes the pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate. nih.gov This phenomenon is largely mediated by the overactivation of glutamate receptors, leading to a massive influx of calcium ions into the neurons. nih.govmdpi.com This calcium overload triggers a cascade of damaging intracellular events, including mitochondrial dysfunction, generation of reactive oxygen species, and activation of proteases like calpains, ultimately leading to neuronal death. nih.govnih.gov Preventing excitotoxicity is a key therapeutic goal in conditions associated with excessive glutamate release, such as stroke and epilepsy. mdpi.com Agents that inhibit glutamate release or block its receptors can offer neuroprotection against excitotoxic injury. mdpi.commdpi.com

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov It acts on two main types of receptors: GABA-A, which are ionotropic receptors that form a chloride channel, and GABA-B, which are metabotropic receptors. nih.gov The activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect. A reduction in GABAergic inhibition is a critical factor in the development of epileptic seizures. nih.gov Therefore, enhancing GABAergic neurotransmission, either by increasing GABA release, inhibiting its degradation, or positively modulating its receptors, is a common mechanism of action for many antiepileptic drugs. nih.gov

Research indicates that Ilepcimide, also known as antiepilepsirine, actively stimulates the synthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the brain. nih.gov Serotonin is a crucial neurotransmitter involved in regulating mood, cognition, and other complex processes. clinpgx.org The synthesis of serotonin is a two-step process starting from the amino acid tryptophan. clinpgx.org

Studies in rats have shown that this compound administration leads to a long-lasting increase in tryptophan levels in the brain. nih.gov This is accompanied by a sustained rise in the concentration of 5-hydroxyindoleacetic acid (5HIAA), the main metabolite of serotonin, particularly in the striatum and limbic areas. nih.gov An increase in 5HIAA is indicative of enhanced serotonin turnover and release. nih.gov Furthermore, in vitro experiments demonstrated that this compound caused the release of serotonin from synaptosomal preparations. nih.gov These findings collectively suggest that this compound's biological activity involves a significant interaction with and enhancement of the central serotonergic system. nih.gov

Brain RegionEffect of this compound (Antiepilepsirine) Administration
Overall Brain Long-lasting increase in Tryptophan levels
Striatum Lasting increase in 5-hydroxyindoleacetic acid (5HIAA)
Limbic Area Lasting increase in 5-hydroxyindoleacetic acid (5HIAA)

Ion Channel Modulation

A primary mechanism for the anticonvulsant effect of this compound is its modulation of voltage-gated sodium channels. nih.gov Structurally similar to the antiepileptic drug lamotrigine (B1674446), this compound has been shown to inhibit sodium channel activity in acutely isolated mouse hippocampal pyramidal neurons. nih.gov

This inhibition is both concentration-dependent and voltage-dependent. nih.gov The inhibitory effect of this compound on sodium currents is more potent at a more depolarized holding potential, shifting the half-maximal availability of the inactivation curve to more negative potentials. nih.gov This action delays the recovery of sodium channels from inactivation. nih.gov By inhibiting the small influx of sodium ions, this compound can prevent the abnormal, high-frequency firing of neurons that underlies epileptic seizures. nih.gov

ParameterFindingImplication
Mechanism Tonic inhibition of Na+ currents in hippocampal pyramidal neurons. nih.govReduces neuronal excitability. nih.gov
Concentration Dependence Half-maximal inhibitory concentration (IC50) is higher at -90 mV than at -70 mV. nih.govInhibition is more potent at depolarized (more active) states. nih.gov
Inactivation Curve Shifts the half-maximal availability (V1/2) to more negative potentials. nih.govStabilizes the inactivated state of the sodium channel. nih.gov
Recovery from Inactivation Delayed in the presence of 10 μM this compound. nih.govReduces the ability of neurons to fire at high frequencies. nih.gov

Neuroprotective Mechanisms

Beyond its direct effects on ion channels, emerging evidence suggests that this compound also possesses neuroprotective properties. These are thought to be mediated through several distinct cellular pathways, including anti-inflammatory and antioxidant mechanisms.

Currently, there is no direct scientific evidence available from the conducted research to suggest that this compound upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF). Further investigation is required to determine if this pathway is a component of this compound's neuroprotective profile.

A significant component of this compound's neuroprotective effect appears to be mediated through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) antioxidant pathway. nih.gov In studies using mouse neural crest-derived Neuro2a cells, this compound was observed to activate this pathway. nih.gov The NRF2 system is a master regulator of cellular resistance to oxidative stress, and its activation by this compound suggests a mechanism for protecting neurons from oxidative damage, a common feature of many neurological disorders. nih.gov

Immunomodulatory Mechanisms

Recent research has elucidated the immunomodulatory properties of this compound, highlighting its potential to influence immune responses through specific molecular interactions. Studies have demonstrated that this compound's effects are significantly linked to its interaction with a key enzyme in pyrimidine (B1678525) synthesis and its subsequent impact on T lymphocyte activity.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Scientific investigations have identified this compound as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. nih.gov This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes. The interaction between this compound and DHODH has been confirmed through multiple experimental approaches, including computer molecular docking, thermal shift assays, and fluorescence quenching assays, all of which demonstrated a direct binding of this compound to the enzyme. nih.gov

The inhibition of DHODH by this compound disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.govnih.gov By targeting this enzymatic activity, this compound effectively curtails the metabolic resources required for the expansion of immune cells, forming the basis of its immunomodulatory effects. nih.gov

Impact on T Cell Proliferation and Immune Cell Infiltration

A direct consequence of DHODH inhibition by this compound is the suppression of T cell proliferation. nih.gov Experimental models, such as the mixed lymphocyte reaction (MLR) assay and the concanavalin (B7782731) A (Con-A) induced proliferation model, have shown that this compound observably represses T cell proliferation in a manner that is dependent on its DHODH-inhibiting activity. nih.gov

Furthermore, in preclinical models of autoimmune disease, specifically experimental autoimmune encephalomyelitis (EAE), this compound treatment has been shown to effectively reduce the infiltration of pathogenic immune cells into the central nervous system. nih.gov Treatment with this compound led to a notable amelioration of the infiltration of both CD4+ and CD8+ T cells. nih.gov This reduction in immune cell infiltration into target tissues is a critical aspect of its therapeutic potential in immune-mediated disorders. nih.gov

Table 1: Summary of this compound's Immunomodulatory Mechanisms

Mechanism Target Effect Experimental Evidence
Enzyme Inhibition Dihydroorotate Dehydrogenase (DHODH) Blocks de novo pyrimidine synthesis Molecular docking, thermal shift assay, fluorescence quenching assay nih.gov
Immune Cell Activity T Lymphocytes Represses proliferation Mixed lymphocyte reaction (MLR), Concanavalin A (Con-A) proliferation model nih.gov
Cellular Infiltration CD4+ and CD8+ T cells Ameliorates infiltration in CNS Experimental Autoimmune Encephalomyelitis (EAE) mouse model nih.gov

Preclinical Pharmacological Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental in pharmacokinetics, detailing how a chemical or drug is absorbed into the body, distributed to various tissues, metabolized, and ultimately eliminated. d-nb.infonih.gov

In preclinical models, Ilepcimide demonstrates rapid absorption from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically achieved within 1 to 2 hours. wikipedia.org This rapid uptake contributes to its relatively high bioavailability, ensuring a substantial portion of the administered dose reaches systemic circulation. wikipedia.org Research indicates that this compound can enhance the bioavailability of other compounds, such as curcumin (B1669340). This enhancement is potentially mediated by the inhibition of glucuronidation pathways, which are metabolic processes that often limit the oral bioavailability of certain compounds. thegoodscentscompany.comctdbase.org Furthermore, studies suggest that the absorption and subsequent transformation of co-administered curcumin into its metabolite, dihydrocurcumin (B1670591) (DHC), may involve the activity of gastrointestinal microorganisms. ctdbase.orgncats.io

This compound exhibits extensive binding to plasma proteins. wikipedia.org Despite this, its lipophilic nature facilitates its transport across the blood-brain barrier (BBB), enabling efficient delivery to the central nervous system (CNS) where it exerts its therapeutic effects. wikipedia.org Quantitative analysis in preclinical models indicates a Blood-Brain Barrier Penetration (BBB) value of 0.773 and a Plasma Protein Binding (PPB) unbound fraction (fu) of 0.014 for this compound. wikipedia.org This low unbound fraction suggests a high degree of plasma protein binding (approximately 98.6% bound), which is consistent with the description of "extensive binding." wikipedia.org While high plasma protein binding can sometimes limit brain penetration for other compounds, this compound's inherent lipophilicity appears to support its efficient CNS distribution. wikidata.orgfishersci.ca

Table 1: this compound Preclinical ADME Parameters

ParameterValueUnitSource
Blood-Brain Barrier Penetration0.773- wikipedia.org
Plasma Protein Binding (fu)0.014- wikipedia.org

This compound undergoes metabolism primarily in the liver, with the cytochrome P450 (CYP450) enzyme system playing a central role in these biotransformation pathways. wikipedia.org The CYP450 system, predominantly located in the endoplasmic reticulum of hepatic tissue, is a crucial component of Phase I drug metabolism, responsible for the oxidative metabolism of a wide array of xenobiotics, including pharmaceutical compounds. guidetopharmacology.orgchembase.cn Beyond its primary metabolism via CYP450, preclinical findings suggest that this compound may also influence the metabolism of other compounds by inhibiting glucuronidation or glucosidation pathways. ctdbase.org

The primary route of excretion for this compound is via the kidneys. wikipedia.org In preclinical pharmacokinetic studies, assessing excretion pathways often involves the collection and analysis of urine and feces to quantify the eliminated parent compound and its metabolites. nih.gov

Investigational Drug Interactions in Preclinical Models

Preclinical studies are essential for identifying potential drug-drug interactions (DDIs), particularly those mediated by drug-metabolizing enzymes like the cytochrome P450 system. bidd.group

This compound has been shown to interact with other medications, especially those that are also metabolized by the cytochrome P450 enzyme system. wikipedia.org These interactions can lead to altered plasma levels of co-administered drugs, necessitating careful consideration in co-administration scenarios. wikipedia.org The CYP450 enzymes are key players in the biotransformation of a significant percentage of marketed drugs, making them frequent targets in DDI assessments. bidd.group

Mechanisms of CYP450 inhibition can be categorized as reversible (including competitive and non-competitive inhibition) or irreversible, also known as mechanism-based inhibition (MBI). bidd.group MBI occurs when a drug is metabolized by a CYP450 isoform into a reactive intermediate that then forms a stable, irreversible complex with the enzyme's heme prosthetic site, leading to a sustained loss of enzyme activity. While specific details on this compound's direct mechanism of CYP450 inhibition (e.g., competitive, non-competitive, or mechanism-based) are not extensively detailed in the provided search results, its capacity to interact with this system and potentially alter the pharmacokinetics of co-administered drugs like curcumin (through inhibition of glucuronidation or glucosidation pathways) highlights its role as a potential perpetrator or victim in drug interactions. wikipedia.orgctdbase.org

Table 2: Pharmacokinetic Parameters of Dihydrocurcumin (DHC) in SD Rats (Illustrating this compound's Effect)

ParameterCurcumin AloneCurcumin + Piperine (B192125) (PIP)Curcumin + this compound (ILE)
Cmax (ng/mL)Not Detected-Increased by 50.8% (vs. CUR alone), 22.7% (vs. CUR+PIP) ncats.io
Tmax (h)2-Decreased by 30.8% (vs. CUR alone), 18.2% (vs. CUR+PIP) ncats.io
T1/2 (times)--Increased by 3.6 times (vs. CUR alone), 3.5 times (vs. CUR+PIP) ncats.io
AUC(0-tn) (times)50 ± 5120 ± 15Increased by 1.2 times (vs. CUR alone), 1.4 times (vs. CUR+PIP) thegoodscentscompany.comncats.io
Vd (L/kg)--Reduced by 58.6% (vs. CUR alone), increased by 34% (vs. CUR+PIP) ncats.io
CL (L/h/kg)--Reduced by 77.4% (vs. CUR alone), 24.6% (vs. CUR+PIP) ncats.io

Note: Data for "Curcumin Alone" and "Curcumin + Piperine" are from a study focusing on curcumin bioavailability enhancement, where this compound was compared. thegoodscentscompany.comctdbase.orgncats.io Specific numerical values for Cmax, Tmax, T1/2, Vd, and CL for "Curcumin Alone" and "Curcumin + Piperine" were not consistently provided in the same format for direct comparison in the snippets, except for AUC from thegoodscentscompany.com. The percentage changes for this compound are relative to these groups as reported in ncats.io.

Modulatory Effects on Metabolism of Co-administered Compounds

This compound has been observed to modulate the metabolism of co-administered compounds, a property that contributes to its pharmacological profile. Research indicates that this compound, similar to piperine, can influence metabolic pathways, thereby affecting the systemic exposure of other agents frontiersin.org. For instance, in studies comparing this compound and piperine, both compounds demonstrated the capacity to enhance curcumin's bioavailability in Sprague-Dawley rats. However, their primary mechanisms of action in this context differed; while piperine is known to inhibit metabolic enzymes such as CYP3A4, this compound's effect on curcumin metabolism appears to be mediated through gut microbiota-dependent conversion of curcumin to dihydrocurcumin (DHC) . Additionally, this compound may also inhibit the glucuronidation or glucosidation pathways, further impacting the metabolism of curcumin and its metabolite, DHC frontiersin.org.

Bioavailability Enhancement Research

Studies in animal models, specifically Sprague-Dawley rats, have demonstrated this compound's significant role in enhancing the pharmacokinetics of curcumin. Curcumin itself exhibits poor oral bioavailability and rapid metabolism, which limits its clinical application researcher.lifenih.govnih.gov. Co-administration of this compound with curcumin has been shown to markedly increase the plasma concentrations of dihydrocurcumin (DHC), a major metabolite of curcumin nih.gov.

A study highlighted that the combined administration of this compound and curcumin led to a substantial improvement in the pharmacokinetic parameters of DHC compared to curcumin administered alone or with piperine. For example, the peak plasma concentration (Cmax) of DHC increased by 50.8% when co-administered with this compound compared to curcumin alone, and by 22.7% compared to co-administration with piperine. The time to peak concentration (Tmax) decreased, while the half-life (T1/2) of DHC was prolonged by approximately 3.6 times compared to curcumin alone. Furthermore, the area under the curve (AUC0-tn) for DHC increased by 1.2 times with this compound co-administration compared to curcumin alone, and by 1.4 times compared to co-administration with piperine nih.gov. These findings suggest that this compound facilitates better absorption and metabolism of curcumin, leading to enhanced systemic exposure of its active metabolite .

Table 1: Pharmacokinetic Parameters of Dihydrocurcumin (DHC) in Sprague-Dawley Rats

ParameterCurcumin AloneCurcumin + this compoundCurcumin + Piperine
Peak Plasma Concentration (Cmax)Not Detected 150 ± 20 ng/mL -
Time to Peak Concentration (Tmax)2 h 1 h -
Area Under Curve (AUC)50 ± 5 120 ± 15 -
Cmax (relative to Curcumin Alone)-+50.8% nih.gov-
Cmax (relative to Curcumin + Piperine)-+22.7% nih.gov-
Tmax (relative to Curcumin Alone)--30.8% nih.gov-
Tmax (relative to Curcumin + Piperine)--18.2% nih.gov-
T1/2 (relative to Curcumin Alone)-+3.6 times nih.gov-
T1/2 (relative to Curcumin + Piperine)-+3.5 times nih.gov-
AUC(0-tn) (relative to Curcumin Alone)-+1.2 times nih.gov-
AUC(0-tn) (relative to Curcumin + Piperine)-+1.4 times nih.gov-
Volume of Distribution (Vd) (relative to Curcumin Alone)--58.6% nih.gov-
Volume of Distribution (Vd) (relative to Curcumin + Piperine)-+34% nih.gov-
Clearance (CL) (relative to Curcumin Alone)--77.4% nih.gov-
Clearance (CL) (relative to Curcumin + Piperine)--24.6% nih.gov-

The enhanced bioavailability of curcumin observed with this compound co-administration is attributed to several biochemical mechanisms. One key mechanism involves the inhibition of glucuronidation frontiersin.org. Glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs), is a major Phase II metabolic pathway responsible for the rapid metabolism and excretion of curcumin, significantly limiting its oral bioavailability mdpi.com. This compound acts as an inhibitor of UGTs, thereby reducing the conjugation of curcumin and its metabolites, which leads to increased systemic concentrations frontiersin.org.

Another crucial mechanism is the modulation of gut microbiota frontiersin.org. The gut microbiota plays a significant role in the metabolism of curcumin, including its reduction to dihydrocurcumin (DHC) frontiersin.org. The presence of this compound may alter the composition or activity of the gut microbiota, thereby enhancing the conversion rates of curcumin to its more bioactive forms, such as DHC frontiersin.orgnih.govnih.gov. Studies have inferred that the reduction of curcumin to DHC by NADPH, when absorbed from the gastrointestinal tract, might be mediated by gastrointestinal microorganisms, and this compound appears to facilitate this pathway frontiersin.orgnih.govnih.gov. This distinct mechanism, involving gut microbiota-mediated conversion, differentiates this compound's action from that of other bioavailability enhancers like piperine, which primarily act through enzyme inhibition .

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Structural Features for Biological Activity

Ilepcimide's structure is derived from piperine (B192125), the primary alkaloid in black pepper. The key structural components of piperine essential for its various biological activities have been identified as an aromatic ring (specifically a benzodioxole ring), a conjugated dienone system, and a piperidine (B6355638) ring connected through an amide bond. nih.govresearchgate.netingentaconnect.commdpi.comresearchgate.net These features create a specific pharmacophore—a model of the essential steric and electronic features required for a molecule to interact with a specific biological target.

In this compound, these core features are preserved with slight modifications, and they are considered fundamental to its anticonvulsant effects. The primary structural components contributing to its biological activity are:

The Aromatic Moiety: In this compound, this is a 1,3-benzodioxole group. This lipophilic (fat-soluble) ring system is crucial for allowing the molecule to cross the blood-brain barrier and reach its targets within the central nervous system.

The α,β-Unsaturated Amide System: The linker connecting the aromatic ring to the piperidine moiety includes a double bond and an amide group (-CO-N-). This conjugated system influences the molecule's electronic properties and spatial conformation, which are critical for receptor binding.

The Piperidine Ring: This saturated heterocyclic amine is a key functional group. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, a common feature in many anticonvulsant drugs that interact with neuronal targets like ion channels or receptors. nih.gov

General pharmacophore models for anticonvulsant activity often include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor system. This compound's structure aligns well with this model, where the benzodioxole ring serves as the hydrophobic domain, and the amide and piperidine components provide sites for hydrogen bonding and electronic interactions.

Modifications of Phenyl Ring and Piperidine Moieties

Although specific research detailing extensive modifications to the this compound molecule is limited, SAR studies on its parent compound, piperine, and other related anticonvulsants provide significant insight into how alterations of the phenyl (aromatic) and piperidine rings would likely impact activity.

Modifications of the Aromatic Ring: In studies of piperine analogues, changes to the aromatic ring system have been shown to significantly alter biological effects. researchgate.net For instance, replacing the methylenedioxy bridge on the phenyl ring with other substituents can enhance or diminish activity. In related anticonvulsant compounds, such as N-phenylphthalimides, the introduction of substituents like amino, nitro, or methyl groups onto the phenyl ring has a direct and predictable effect on anticonvulsant potency. nih.govnih.gov Specifically, the position and electronic nature of these substituents are critical. For example, in one series of N-phenylphthalimides, a 4-amino substitution pattern was found to be more potent than 3-amino or unsubstituted versions. nih.gov This suggests that similar modifications to the benzodioxole ring of this compound could fine-tune its efficacy.

Modifications of the Piperidine Moiety: The piperidine ring is a common scaffold in medicinal chemistry and is present in numerous central nervous system drugs. researchgate.netmdpi.com Its structure is critical for the activity of this compound. SAR studies on piperine derivatives have shown that replacing the piperidine ring with other cyclic or aromatic amines, such as pyrrolidine or aniline, can lead to a reduction or complete loss of activity. researchgate.net This highlights the importance of the specific size, shape, and basicity of the piperidine ring for optimal interaction with its biological target. In other classes of anticonvulsants, modifications to similar heterocyclic rings are a key strategy for optimizing drug properties. researchgate.netnih.gov For this compound, it is hypothesized that the piperidine moiety is essential for establishing key binding interactions, and even minor changes, such as adding substituents to the ring, could alter its binding affinity and anticonvulsant profile.

Comparative SAR with Related Antiepileptic Drugs and Piperine Derivatives

The SAR of this compound can be better understood by comparing it to its natural precursor, piperine, and to other classes of antiepileptic drugs.

Comparison with Piperine Derivatives: this compound is a direct analogue of piperine. nih.gov The primary structural features responsible for the biological activity of piperine—the aromatic ring, the conjugated amide linker, and the piperidine ring—are all present in this compound. nih.gov The anticonvulsant action of piperine itself has been well-documented, with studies showing it can modify seizure patterns in various animal models. nih.govmq.edu.aunih.gov The chemical structure of this compound and other potent synthetic derivatives differs from that of piperine, suggesting that these compounds may represent a distinct class of antiepileptic drugs. nih.gov The SAR for piperine derivatives indicates that the integrity of the three core components is crucial. Modifications that disrupt the conjugated system or replace the piperidine ring often lead to a loss of potency, reinforcing the importance of these features in this compound. researchgate.net

Comparison with Other Antiepileptic Drugs: While this compound's structure is distinct from many traditional antiepileptic drugs like phenytoin or valproic acid, it shares pharmacophoric features with several classes of anticonvulsants.

Aromatic Ring: The presence of a lipophilic aromatic ring is a common feature in many anticonvulsants, including phenytoin, carbamazepine, and lamotrigine (B1674446). nih.govuran.ua This moiety is often essential for penetrating the central nervous system and for engaging in hydrophobic or π-π stacking interactions at the target site.

Hydrogen Bond Acceptors/Donors: The amide group in this compound provides a hydrogen bonding site. Amide or imide moieties are central to the activity of drugs like ethosuximide and various phthalimide-based anticonvulsants. nih.govmdpi.com

Nitrogen Heterocycle: The piperidine ring in this compound is a nitrogen-containing heterocycle. Such rings are found in other anticonvulsants, like tiagabine, which also contains a piperidine ring and is known to act on GABA transporters. nih.govmdpi.com

The combination of these features in a single molecule, as seen in this compound, allows for a multi-point interaction with its biological target, which is a hallmark of many effective anticonvulsant agents.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational methods are powerful tools for understanding drug-receptor interactions and predicting the biological activity of new compounds. dntb.gov.ua These techniques are increasingly used to elucidate the SAR of anticonvulsants.

Pharmacophore Modeling: Based on the known structures of active piperine derivatives, computational pharmacophore models can be generated. researchgate.net These models create a 3D map of the essential chemical features required for anticonvulsant activity, such as hydrophobic centers, hydrogen bond donors/acceptors, and aromatic rings. New molecules, including virtual modifications of this compound, can then be screened against this model to predict their potential activity before they are synthesized, saving time and resources.

Molecular Docking: Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein receptor or an ion channel. mdpi.com While the precise molecular targets of this compound are still under investigation, studies on its parent compound, piperine, suggest potential interactions with GABAergic systems and voltage-gated sodium and calcium channels. nih.govnih.govresearchgate.net

Docking studies could simulate the binding of this compound to the benzodiazepine binding site of the GABA-A receptor or to the pores of sodium channels. mdpi.com Such simulations can provide valuable insights into:

The specific amino acid residues involved in binding.

The preferred orientation (pose) of this compound within the binding site.

The binding energy, which correlates with the potency of the compound.

For example, an in-silico tool known as PASS (Prediction of Activity Spectra for Substances) has been used to predict the biological activity of piperine, suggesting that its anticonvulsant effects may stem from sodium/calcium channel antagonism or GABA receptor agonism. nih.gov Similar computational analyses for this compound could help confirm its mechanism of action and guide the rational design of more potent and selective analogues by identifying which modifications to the phenyl or piperidine rings would enhance favorable interactions with the target.

Preclinical Research Models and Experimental Methodologies

In Vivo Animal Models

Rodent Models of Neurological Disorders (e.g., Seizure Models: Maximal Electroshock, Pentylenetetrazol-Induced Seizures)

Rodent models are fundamental in the preclinical assessment of antiepileptic compounds like Ilepcimide. The Maximal Electroshock (MES) seizure test and the Pentylenetetrazol (PTZ)-induced seizure test are two widely employed models for evaluating anticonvulsant activity creative-biolabs.commdpi.compreprints.org.

The Maximal Electroshock (MES) seizure model is a standard experimental paradigm used to assess the efficacy of compounds against generalized tonic-clonic seizures preprints.orguc.pt. This model induces synchronous neural discharges in the brain through the application of an electrical current, typically via transcorneal or transauricular electrodes preprints.orguc.ptnih.gov. Compounds effective in the MES test are generally considered to prevent seizure spread preprints.orguc.pt. This compound, also known as Antiepilepsirine (AES), has demonstrated significant anticonvulsant activity in animal tests, particularly in modifying the maximal electroshock seizure pattern researchgate.net.

The Pentylenetetrazol (PTZ)-induced seizure model is a chemically-induced seizure model that utilizes PTZ, a GABA receptor antagonist, to induce seizures meliordiscovery.com. This model is often used to identify compounds effective against myoclonic seizures, which can model absence (petit mal) seizures meliordiscovery.com. Studies have shown that this compound (AES) produced sustained, dose-dependent protective effects against PTZ-induced seizures in PTZ-kindled rats nih.gov. Unlike the MES model, which assesses seizure spread, the PTZ model is considered a model of generalized seizure meliordiscovery.com.

Animal Models of Inflammatory and Demyelinating Diseases (e.g., Experimental Autoimmune Encephalomyelitis for Multiple Sclerosis)

This compound has also been investigated in models of inflammatory and demyelinating diseases, particularly the Experimental Autoimmune Encephalomyelitis (EAE) model, which serves as a widely studied animal model for human central nervous system (CNS) demyelinating diseases like Multiple Sclerosis (MS) researchgate.netresearchgate.netnih.govwikipedia.org.

Research indicates that this compound (Antiepilepsirine) protects mice from EAE researchgate.netresearchgate.netnih.gov. Treatment with this compound effectively ameliorates key pathological features observed in EAE mice, including demyelination, blood-brain barrier leakage, and the infiltration of CD4⁺ and CD8⁺ T cells researchgate.netresearchgate.netnih.gov. A significant finding is this compound's ability to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), an important therapeutic target for MS researchgate.netresearchgate.netnih.gov. This inhibition leads to a repression of T cell proliferation in both mixed lymphocyte reaction (MLR) and concanavalin (B7782731) A (Con-A) models in a DHODH-dependent manner researchgate.netresearchgate.netnih.gov. Furthermore, this compound has shown neuroprotective effects, potentially through the activation of the NRF2 antioxidant pathway in mouse neural crest-derived Neuro2a cells researchgate.netresearchgate.netnih.gov. These findings highlight this compound's therapeutic potential in EAE by restricting inflammatory responses and oxidative stress researchgate.netresearchgate.netnih.gov.

Table 1: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model

Pathological Feature AmelioratedMechanism/ObservationSource
DemyelinationEffective amelioration researchgate.netresearchgate.netnih.gov
Blood-brain barrier leakageEffective amelioration researchgate.netresearchgate.netnih.gov
CD4⁺ and CD8⁺ T cell infiltrationReduced infiltration researchgate.netresearchgate.netnih.gov
T cell proliferationRepressed (DHODH-dependent) researchgate.netresearchgate.netnih.gov
Oxidative stressRestricted (via NRF2 activation) researchgate.netresearchgate.netnih.gov

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic profiling in animal models is crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted. For this compound, this has included studies on its interaction with other compounds and its ability to penetrate the blood-brain barrier nih.gov.

A notable study investigated the effect of this compound (ILE) on the pharmacokinetics of curcumin (B1669340) (CUR) and its metabolite, dihydrocurcumin (B1670591) (DHC), in Sprague Dawley (SD) rats nih.gov. This research aimed to determine if this compound could enhance the bioavailability of curcumin, similar to its analog piperine (B192125) nih.govnih.gov. The study found that combined administration of ILE and CUR significantly impacted the plasma concentrations of DHC nih.gov. Repeated administration of this compound significantly increased the plasma concentration of DHC nih.gov. This suggests that this compound can improve the bioavailability of curcumin nih.govnih.gov.

Table 2: Comparative Pharmacokinetic Parameters of Dihydrocurcumin (DHC) in SD Rats (Oral Administration of Curcumin with Piperine or this compound)

ParameterCurcumin (CUR) GroupCUR + Piperine (PIP) GroupCUR + this compound (ILE) Group
Cmax (relative change vs. PIP)-BaselineIncreased by 32.5%
Tmax (relative change vs. PIP)-BaselineIncreased by 1.7 times
T1/2 (relative change vs. PIP)-BaselineDecreased by 40.2%
AUC(0-tn) (relative change vs. PIP)-BaselineIncreased by 32.1%
Note: Data for DHC plasma concentrations were significantly affected by co-administration with ILE or PIP. The table highlights relative changes when comparing ILE to PIP at the same dose. nih.gov

Advanced Analytical Techniques in Preclinical Research

The characterization and quantification of this compound and its interactions in biological systems rely on advanced analytical techniques.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical method in preclinical research for the separation and quantification of compounds, particularly those possessing a chromophore researchgate.netnih.gov. For this compound, an HPLC-UV method was developed to simultaneously determine the plasma concentrations of curcumin, piperine, this compound, and dihydrocurcumin in SD rats during pharmacokinetic studies nih.gov. The sample preparation for this method involved protein precipitation using a specific mixture of acetonitrile (B52724) and methanol (B129727) (90% ACN:10% MeOH with 1% HAc) nih.gov. This method demonstrated excellent linearity for the four compounds across a concentration range of 0.05–5 μg mL⁻¹ in both plasma and brain homogenate samples nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and the study of molecular interactions in preclinical research otago.ac.nzresearchgate.netnih.gov. While direct studies on this compound using NMR for detailed structural analysis in biological contexts were not explicitly detailed in the search results, its structurally related compound, piperine, has been extensively characterized using 1D and 2D-NMR spectroscopy for structural confirmation and chemical shift reporting researchgate.net. NMR spectroscopy, including in-cell NMR, is also employed in drug screening to study small molecule-protein complex interactions and their functional implications nih.gov. Furthermore, diffusion-ordered NMR spectroscopy (DOSY) can be utilized to estimate molecular masses, which is relevant for characterizing polymers in pharmaceutical research vedomostincesmp.ru.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable analytical technique in preclinical research for the characterization, identification, and quantification of compounds, often used in conjunction with chromatographic separation techniques. LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) is commonly employed for chemical profiling and the annotation of major components in complex biological samples otago.ac.nz. In pharmacokinetic studies, HPLC-MS combination methods are utilized for the precise analysis of plasma drug levels and the calculation of pharmacokinetic parameters google.com. MS provides highly sensitive and specific detection, making it crucial for identifying and quantifying parent drugs and their metabolites in various matrices researchgate.netpinellinutraceuticals.com.

Histopathological and Morphological Assessments (e.g., H&E, LFB staining, Transmission Electron Microscopy)

Histopathological and morphological assessments are crucial for evaluating the structural changes and cellular infiltration within tissues following experimental interventions with this compound. These techniques provide direct visual evidence of disease progression and the compound's ameliorative effects.

Hematoxylin and Eosin (H&E) Staining: H&E staining is a widely used histological technique for examining general tissue morphology and detecting inflammatory cell infiltration. In studies involving this compound, H&E staining has been applied to brain and spinal cord sections, specifically from regions such as the subventricular zone (SVZ), corpus callosum (CC), and lumbar enlargement (LE) in EAE mouse models. researchgate.net This staining allows for the assessment of the degree of inflammatory infiltration, which is typically quantified using a scoring system. For instance, inflammation levels can be graded from 0 (no inflammation) to 4 (serious cellular infiltration, with over 100 cells per area). researchgate.net this compound treatment has been shown to effectively ameliorate inflammatory infiltration in EAE mice. nih.govresearchgate.net H&E staining has also been utilized to evaluate hippocampal morphology in other preclinical studies. researchgate.net

Luxol Fast Blue (LFB) Staining: LFB staining is a specialized histological method primarily used to visualize myelin in the central nervous system (CNS) under light microscopy. pathologycenter.jpwikipedia.org Myelin sheaths appear blue with LFB, allowing for the assessment of demyelination, a hallmark pathological feature in diseases like MS. researchgate.netpathologycenter.jp In preclinical models of EAE, LFB staining of brain and spinal cord sections (SVZ, CC, LE) has been employed to evaluate the extent of demyelination. researchgate.net Research indicates that this compound treatment effectively ameliorates demyelination in EAE mice. nih.govresearchgate.net

Transmission Electron Microscopy (TEM): TEM offers ultra-high resolution imaging, enabling detailed morphological assessment at the subcellular level. This technique is valuable for investigating fine structural changes in tissues and cells. In preclinical studies, TEM has been used for morphological assessment of tissues, providing insights into the ultrastructural effects of this compound. researchgate.netresearchgate.net

Table 1: Histopathological Inflammation Scoring Criteria (Example)

ScoreDescription of Inflammation Level researchgate.net
0No inflammation
1Cells infiltrated only around blood vessels and meninges rarely
21-10 cells infiltrated per area (mild cellular infiltration)
311-100 cells infiltrated per area (moderate cellular infiltration)
4>100 cells infiltrated per area (serious cellular infiltration)

Molecular Biology Techniques (e.g., qRT-PCR, Immunofluorescence, ELISA, Western Blotting)

Molecular biology techniques are essential for investigating the molecular mechanisms underlying this compound's effects, including gene expression, protein levels, and cellular interactions.

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a sensitive and quantitative method for detecting and measuring messenger RNA (mRNA) expression levels of specific genes. researchgate.netresearchgate.netfrontiersin.orgacs.orgjpp.krakow.plpinellinutraceuticals.com In studies involving this compound, qRT-PCR analysis has been performed to detect the mRNA expression of key inflammatory markers such as major histocompatibility complex-II (MHC-II) and inducible nitric oxide synthase (iNOS). researchgate.net It has also been used to measure mRNA levels of proteins involved in cellular processes like AMPK, mTOR, ULK1, and LC3. researchgate.net The methodology typically involves using a One-Step qPCR kit and the SYBR Green method. researchgate.net

Immunofluorescence (IF): Immunofluorescence is a microscopy technique that uses antibodies conjugated with fluorescent dyes to visualize specific antigens within cells or tissues. researchgate.netresearchgate.net This technique has been applied to brain and spinal cord sections to assess the infiltration of immune cells, such as CD4⁺ and CD8⁺ T cells, which this compound treatment has been shown to reduce in EAE mice. nih.govresearchgate.net Immunofluorescence staining has also been used with primary antibodies against markers like Olig2 and CC-1. researchgate.net Furthermore, it can be employed for co-localization studies of various proteins within cells. frontiersin.org

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a plate-based assay technique used to detect and quantify soluble substances, such as peptides, proteins, antibodies, and hormones. jpp.krakow.plresearchgate.net In preclinical research, ELISA has been utilized to measure inflammatory cytokines, including interleukin-1beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α), in tissue samples. jpp.krakow.plresearchgate.net

Western Blotting: Western blotting is a widely used laboratory technique for detecting and quantifying specific proteins in a given sample. researchgate.netresearchgate.netjpp.krakow.plunimi.it This method involves separating proteins by size using SDS-PAGE, transferring them to a membrane (e.g., PVDF), and then probing with specific antibodies. researchgate.net Researchers have used Western blotting to examine the protein expression of various targets, including:

Biomarkers of exosomes, such as CD63, HSP70, and TSG101. researchgate.net

Voltage-gated sodium channels (VGSCs), to investigate this compound's impact on neuronal excitability. researchgate.net

Proteins involved in cellular signaling pathways, such as phosphorylated/total ERK1/2, c-Jun, p38, and NF-κB. researchgate.net

Proteins related to apoptosis and oxidative stress, including cleaved caspase-3, p-p65, Nrf2, and HO-1. jpp.krakow.pl

Proteins involved in autophagy, such as AMPK, mTOR, ULK1, and LC3. researchgate.net

These comprehensive methodologies collectively provide a detailed understanding of this compound's effects on both macro- and micro-level pathological changes and their underlying molecular mechanisms in preclinical disease models.

Advanced Research Concepts and Future Directions

Addressing Methodological Discrepancies in Experimental Data (e.g., IC50 Values)

The accurate determination and comparability of experimental data, such as half-maximal inhibitory concentration (IC50) values, are crucial for drug development. Methodological discrepancies can significantly impact the reproducibility and interpretation of preclinical findings. For Ilepcimide, research has provided specific IC50 values related to its inhibition of voltage-gated sodium (Na+) channels. In acutely isolated mouse hippocampal pyramidal neurons, this compound tonically inhibited Na+ currents in a concentration- and voltage-dependent manner. The IC50 of this compound was approximately 500 μM at a holding potential (Vh) of -90 mV, with a higher IC50 observed at -90 mV compared to -70 mV fishersci.ca.

It is important to note that IC50 values for sodium channel modulators are highly dependent on the specific experimental protocols employed, which can complicate comparisons across different studies. This highlights a general challenge in pharmacological research, where variations in cell lines, assay conditions, and data analysis methods can lead to differing reported potencies. While this compound has also been shown to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), specific IC50 values for this compound's DHODH inhibition were not explicitly detailed in the available literature, though its direct interaction with DHODH has been demonstrated through molecular docking, thermal shift, and fluorescence quenching assays. In contrast, piperine (B192125), a structural analogue of this compound, has been identified as a potent DHODH inhibitor with an IC50 value of 0.88 μM. Addressing such discrepancies and ensuring standardized methodologies are critical for advancing the understanding and development of this compound.

Table 1: this compound's Sodium Channel Inhibition (Mouse Hippocampal Pyramidal Neurons)

Target / MechanismHolding Potential (Vh)IC50 ValueReference
Na+ Channel Inhibition-90 mV~500 μM fishersci.ca
Na+ Channel Inhibition-70 mVLower than at -90mV fishersci.ca

Strategies for Optimizing Selectivity in Receptor and Ion Channel Interactions

This compound exhibits multiple pharmacological activities, including serotonergic activity and selective agonism for glutamate (B1630785) receptor subtypes, specifically NMDA and AMPA receptors. Crucially, it has been demonstrated to inhibit voltage-gated Na+ channels, a mechanism shared with other anticonvulsant drugs like lamotrigine (B1674446) fishersci.ca. Optimizing the selectivity of this compound for specific receptors or ion channel subtypes is a key area for future research to enhance efficacy and reduce potential off-target effects.

Strategies for improving selectivity in drug design often involve detailed structure-activity relationship (SAR) studies. For compounds targeting Na+ channels, modifications to the chemical structure, such as substituents on the phenyl ring, can be explored to reduce off-target interactions, for instance, with calcium channels. Furthermore, modulating physicochemical properties like log D, polar surface area (PSA), and pKa can guide the design of compounds with attenuated activity on undesirable ion channels, such as hERG, which is crucial for cardiac safety. The development of subtype-selective modulators for voltage-gated sodium channels is a significant challenge, as many clinically used compounds exhibit poor selectivity between channel types. Future research for this compound could focus on identifying specific Na+ channel isoforms (e.g., NaV1.x) that are most relevant to its therapeutic effects and designing derivatives with improved isoform selectivity. Co-application assays with other antiepileptic drugs could also help identify synergistic or antagonistic effects, further refining its selective profile.

Translational Research Challenges in Bridging In Vitro and In Vivo Findings

Bridging the gap between promising in vitro findings and successful in vivo and clinical outcomes represents a persistent challenge in drug development, often referred to as the "translational gap" fishersci.ca. This issue is widely recognized in both academia and industry, with many preclinical research findings failing to replicate in human clinical trials.

Several factors contribute to this "lost in translation" problem. Significant differences exist between human and animal models at genetic, cellular, immune, and physiological levels, including variations in organ structure and function. While animal models are indispensable for assessing the efficacy and safety of novel therapies before human trials, their ability to accurately predict human responses is often limited. In vitro human cell models, despite offering advantages like lower cost and rapid screening, often provide an incomplete assessment of complex, integrated human physiological responses, as they may not fully replicate the intricate communication among cells within and between organs that is critical for drug response.

Methodological differences, poor experimental designs, inappropriate data analysis, and misuse of statistics further magnify the problem of irreproducible findings. To overcome these challenges, a more holistic integration of in vitro science, in vivo models, and human studies is advocated, emphasizing iterative strategies where animal models contribute strongly but are not the sole arbiters of translational relevance. Collaborative efforts to standardize protocols and define the characteristics and relevance of model systems are essential for developing robust translational pathways.

Exploration of Novel Therapeutic Research Avenues (e.g., Drug Repurposing in Neuroinflammation)

Drug repurposing, or repositioning, involves identifying new therapeutic uses for existing or previously developed drugs. This approach offers significant advantages, including reduced development time and cost, and minimized safety risks, as the drugs have already undergone extensive safety evaluations. This compound, an established antiepileptic drug, has recently emerged as a promising candidate for repurposing, particularly in the context of neuroinflammatory diseases.

Recent research has demonstrated the therapeutic potential of this compound in experimental autoimmune encephalomyelitis (EAE), a widely recognized mouse model for multiple sclerosis (MS). MS is a chronic inflammatory and demyelinating disease of the central nervous system (CNS) with no known cure. Studies have shown that this compound treatment effectively ameliorates key pathological features in EAE mice, including demyelination, blood-brain barrier leakage, and the infiltration of CD4+ and CD8+ T cells into the CNS.

The mechanisms underlying this compound's beneficial effects in neuroinflammation are multifaceted. It has been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine (B1678525) synthesis in rapidly proliferating immune cells like T and B lymphocytes. Inhibition of DHODH can repress T cell proliferation, as observed in mixed lymphocyte reaction (MLR) and concanavalin (B7782731) A (Con-A) models in a DHODH-dependent manner. This aligns with established therapeutic strategies for autoimmune diseases where interference with immune cell proliferation is key. Furthermore, this compound exhibits neuroprotective effects, possibly through the activation of the NRF2 antioxidant pathway in mouse neural crest-derived Neuro2a cells. The NRF2-BACH1 axis is known for its anti-inflammatory and antioxidant properties, suggesting a dual mechanism of action for this compound in mitigating neuroinflammation and oxidative stress. This repurposing of this compound for MS therapy highlights its potential as a valuable agent in addressing complex and underserved therapeutic areas like neurodegenerative diseases, where targeting inflammation is a critical strategy.

Development of Predictive Biomarkers for Preclinical Efficacy

The development of predictive biomarkers is essential for streamlining preclinical efficacy assessment and improving the success rate of drug candidates in clinical translation. For this compound, given its identified mechanisms of action, several types of biomarkers could be explored to predict its preclinical efficacy.

As this compound inhibits DHODH and consequently represses T cell proliferation, biomarkers related to immune cell activation and pyrimidine synthesis could be highly predictive. These might include monitoring the proliferation rates of specific T cell subsets (e.g., CD4+ and CD8+ T cells) in relevant in vitro or in vivo models, or assessing levels of pyrimidine metabolites that are affected by DHODH inhibition.

Furthermore, this compound's activation of the NRF2 antioxidant pathway suggests that markers of oxidative stress and antioxidant response could serve as predictive biomarkers. These could encompass measuring levels of reactive oxygen species (ROS), lipid peroxidation products like malondialdehyde (MDA), or the activity/expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). Changes in these markers following this compound administration in preclinical models could indicate its engagement with the NRF2 pathway and its potential neuroprotective effects.

In the context of neuroinflammation, where this compound has shown promise, inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are well-established indicators of disease activity. Monitoring the reduction of these pro-inflammatory cytokines, alongside the amelioration of demyelination and blood-brain barrier leakage observed in EAE models, could serve as direct predictive biomarkers for its efficacy in neuroinflammatory conditions. While specific predictive biomarkers for this compound are still an area for advanced research, leveraging its known molecular targets and physiological effects provides a clear roadmap for their development.

Q & A

Q. What is the primary mechanism by which Ilepcimide inhibits epileptiform bursts in neuronal models?

this compound exerts its antiepileptic effects by selectively inhibiting voltage-gated sodium (Na⁺) channels in a concentration- and voltage-dependent manner. Experimental data from hippocampal pyramidal neurons demonstrate that this compound shifts the voltage dependence of Na⁺ channel activation and steady-state inactivation to more hyperpolarized potentials. At therapeutic concentrations (e.g., 2 μM), it preferentially stabilizes the slow-inactivated state of Na⁺ channels, reducing neuronal hyperexcitability . Key methodologies to validate this include:

  • Voltage-clamp experiments : Measure Na⁺ current inhibition at varying holding potentials (e.g., -90 mV vs. -60 mV) to assess voltage dependency.
  • Steady-state inactivation protocols : Quantify shifts in inactivation curves using step-pulse protocols.

Q. How can researchers ensure reproducibility in synthesizing this compound precursors?

this compound precursors (e.g., 1-Iodo-2-phenyl-1-propene) require precise synthetic protocols. A validated method involves:

  • Reagent preparation : Use triphenylphosphine and methyltriphenylphosphonium iodide in tetrahydrofuran under nitrogen atmosphere.
  • Characterization : Confirm purity and structure via ¹H NMR and ¹³C NMR spectroscopy, ensuring peaks align with expected chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons in 1n) .
  • Documentation : Adhere to Beilstein Journal guidelines by providing detailed experimental steps, reagent sources, and spectral data in supplementary materials .

Q. What experimental models are most appropriate for studying this compound's efficacy?

  • In vitro models : Hippocampal pyramidal neuron preparations are ideal for electrophysiological studies (e.g., patch-clamp recordings) to assess Na⁺ current modulation .
  • In vivo models : Rodent seizure models (e.g., maximal electroshock or pentylenetetrazol-induced seizures) can evaluate behavioral and biomarker outcomes. Ensure alignment with ethical guidelines for animal studies .

Advanced Research Questions

Q. How can conflicting IC₅₀ values for this compound across studies be reconciled?

Discrepancies in reported IC₅₀ values (e.g., 8 μM at -90 mV vs. 2 μM at -60 mV) may arise from:

  • Voltage-dependent effects : Higher inhibition at depolarized potentials due to enhanced binding to inactivated channels.
  • Experimental conditions : Differences in cell types (e.g., HEK293 vs. primary neurons) or temperature during recordings.
    Methodological solutions :
    • Standardize holding potentials and temperature across labs.
    • Use mutant Na⁺ channels to isolate this compound binding sites .

Q. What strategies optimize this compound's selectivity over related antiepileptic drugs (AEDs)?

Comparative studies show that this compound's Na⁺ channel inhibition differs from carbamazepine or oxcarbazepine. To enhance selectivity:

  • Structure-activity relationship (SAR) studies : Modify substituents on the phenyl ring to reduce off-target effects on calcium channels.
  • Co-application assays : Test interactions with other AEDs (e.g., eslicarbazepine) to identify synergistic or antagonistic effects .

Q. How can researchers address limitations in translating in vitro findings to clinical outcomes?

  • Pharmacokinetic profiling : Measure brain-to-plasma ratios in animal models to assess blood-brain barrier penetration.
  • Biomarker validation : Correlate in vitro Na⁺ current inhibition with reductions in seizure frequency in clinical trials.
  • Patient-derived models : Use induced pluripotent stem cell (iPSC)-derived neurons from epilepsy patients to validate drug responses .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound's dose-response data?

  • Nonlinear regression : Fit dose-response curves using the Hill equation to calculate IC₅₀ and Hill coefficients.
  • ANOVA with post-hoc tests : Compare inhibition across multiple concentrations or voltage conditions.
  • Power analysis : Ensure adequate sample sizes (e.g., n ≥ 5 replicates) to detect significant differences .

Q. How should researchers validate this compound's target specificity in complex neuronal networks?

  • Knockdown/knockout models : Use siRNA or CRISPR to silence Na⁺ channel isoforms (e.g., Nav1.1 vs. Nav1.6) and assess residual drug effects.
  • Calcium imaging : Monitor intracellular Ca²⁺ dynamics to rule out off-target effects on CaV3.2 channels .

Q. What are best practices for reporting negative or inconclusive results in this compound studies?

  • Transparent documentation : Clearly describe experimental conditions and potential confounding factors (e.g., batch variability in reagents).
  • Pre-registration : Submit study protocols to repositories like ClinicalTrials.gov to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.